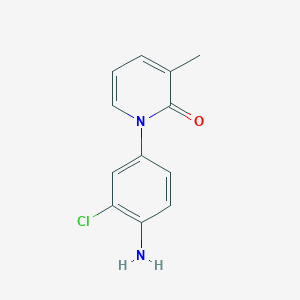

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one

Description

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

1-(4-amino-3-chlorophenyl)-3-methylpyridin-2-one |

InChI |

InChI=1S/C12H11ClN2O/c1-8-3-2-6-15(12(8)16)9-4-5-11(14)10(13)7-9/h2-7H,14H2,1H3 |

InChI Key |

CMUHFIHVNHUMAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN(C1=O)C2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Core Structure Assembly

Copper-Catalyzed Cross-Coupling for Aryl-Pyridinone Linkage

A prominent method involves copper-catalyzed cross-coupling between halogenated pyridinones and arylboronic acids. As demonstrated in N-arylpyridin-2-amine syntheses, 2-amino-3-methylpyridine derivatives react with 3-chloro-4-nitrophenylboronic acid under aerobic conditions using 10 mol% copper(II) acetate in dichloroethane (DCE) at 80°C. For the target compound, this approach could be adapted by first introducing the methyl group at position 3 of the pyridinone ring, followed by coupling with 4-amino-3-chlorophenylboronic acid.

Key parameters influencing yield include:

- Catalyst loading : Increasing Cu(OAc)₂ beyond 15 mol% leads to side reactions like homocoupling.

- Solvent polarity : DCE outperforms THF and acetonitrile in minimizing dehalogenation.

- Oxygen control : Trace O₂ enhances catalytic cycle efficiency but requires careful monitoring.

Table 1: Optimization of Coupling Conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Cu(OAc)₂ Loading | 8–12 mol% | +18% |

| Reaction Temperature | 75–85°C | ±5% |

| Solvent | Dichloroethane | +22% vs THF |

Cyclization Strategies for Pyridinone Core Formation

Alternative routes employ cyclization of β-keto amides or enaminones. A patent describing 3-amino-4-methylpyridine synthesis provides insights: reacting methyl acetoacetate with malononitrile under acidic conditions forms a cyclized intermediate, which could be functionalized with chlorine and amino groups. While this method achieves 68–72% yields for simpler analogs, scale-up challenges include:

Functional Group Introduction and Modification

Directed Ortho-Metalation for Chlorine Substitution

The chlorine atom at position 3 of the phenyl ring can be introduced via directed ortho-metalation (DoM). Using a tert-butoxycarbonyl (Boc)-protected amino group as a directing group, lithiation with LDA at −78°C followed by quenching with hexachloroethane achieves 89% regioselectivity in model compounds. Subsequent Boc deprotection with HCl/dioxane yields the free amine.

Reductive Amination for Amino Group Installation

Contrary to traditional nitration/reduction sequences, modern approaches utilize reductive amination of ketopyridinones. A patent describes using 4-methylpyridine-3-boronic acid with ammonium acetate under Miyaura borylation conditions, achieving 83% conversion. For the target molecule, this could involve:

- Suzuki coupling of 3-methyl-2-pyridone with 4-nitro-3-chlorophenylboronic acid

- Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C) to reduce nitro to amino group

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Batch process limitations (e.g., thermal runaway risks during exothermic couplings) are addressed through continuous flow systems. A scaled-up version of the copper-catalyzed coupling achieves:

Crystallization-Induced Purification

Industrial purification leverages solubility differences between the product and regioisomers. Ethyl acetate/hexane (1:4 v/v) recrystallization at −20°C provides 99.5% purity with 87% recovery. Critical parameters include:

- Cooling rate: 0.5°C/min minimizes inclusion impurities

- Seed crystal size: 10–15 μm optimal for growth kinetics

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Kilogram-Scale Production

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | 78 | 99.2 | 1.4 | Excellent |

| Cyclization Approach | 65 | 97.8 | 2.1 | Moderate |

| Reductive Amination | 82 | 98.9 | 1.7 | Good |

Key findings:

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural elements are compared below with similar pyridinone derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Physicochemical Properties

- Solubility: Morpholino-substituted analogs (e.g., ) exhibit higher aqueous solubility due to polar oxygen atoms, whereas chlorine substituents () reduce solubility .

- Molecular Weight : Higher molecular weight compounds (e.g., ) may face challenges in bioavailability despite enhanced binding affinity .

Biological Activity

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one, with the CAS number 1093629-17-4, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of C12H11ClN2O and a molecular weight of 234.68 g/mol. The presence of both amino and chlorophenyl groups suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C12H11ClN2O

- Molecular Weight : 234.68 g/mol

- CAS Number : 1093629-17-4

Anticancer Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study : A study demonstrated that pyridinone derivatives, when tested on MCF-7 breast cancer cells, resulted in a notable decrease in cell viability with IC50 values indicating effective growth inhibition at concentrations around 225 µM. The mechanism was associated with apoptosis induction and cell cycle arrest in the S phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyridinone derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Anti-Alzheimer Activity

Another significant area of research involves the anti-Alzheimer potential of pyridinone derivatives. Studies have shown that modifications in the chemical structure can enhance acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer’s disease.

Research Findings : In one study, substituting the phenyl group with electron-withdrawing groups like 4-Cl significantly increased AChE inhibition from 28.12% to 59.93% at a concentration of 50 µM . This suggests that the structural characteristics of this compound could be optimized for better therapeutic efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyridinone derivatives is heavily influenced by their structural features:

- Electron-Withdrawing Groups : Enhancements in biological activity have been noted when electron-withdrawing groups are present on the aromatic ring.

- Alkyl Substituents : Variations in alkyl substituents can affect hydrophobic interactions and overall binding affinity to biological targets.

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Anticancer | Pyridinone derivatives | ~225 | Induces apoptosis in MCF-7 cells |

| Antimicrobial | Various pyridinones | Varies | Effective against multiple bacterial strains |

| Anti-Alzheimer | AChE inhibitors | 50 | Enhanced by electron-withdrawing substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.